

# Application Notes and Protocols for Trapping Reactive Enol Intermediates

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## Compound of Interest

Compound Name: Propen-2-ol

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## Introduction

Reactive enol and enolate intermediates are pivotal in a vast array of chemical transformations, serving as key nucleophilic species in carbon-carbon and carbon-heteroatom bond formation. Their transient nature, however, often complicates their study and utilization. The ability to trap these fleeting intermediates provides a powerful tool for mechanistic elucidation, reaction control, and the synthesis of complex molecules, a cornerstone of modern drug discovery and development. This document provides detailed application notes and experimental protocols for the efficient trapping of reactive enol intermediates using various methodologies, including silylation, triflation, and multicomponent reactions.

## Application Note 1: Regioselective Trapping of Enolates as Silyl Enol Ethers

The formation of silyl enol ethers is a robust and widely employed strategy for trapping enolates, effectively converting a transient nucleophile into a stable, isolable compound. The regioselectivity of this trapping can be precisely controlled by the judicious choice of reaction conditions, yielding either the kinetic or thermodynamic silyl enol ether. This control is critical in directing the outcome of subsequent reactions.

Kinetic vs. Thermodynamic Control:

- Kinetic Control: Achieved using a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). The base preferentially removes the most accessible, least sterically hindered  $\alpha$ -proton, leading to the formation of the less substituted silyl enol ether. This process is irreversible under these conditions.
- Thermodynamic Control: Typically employs a weaker base, such as triethylamine (Et<sub>3</sub>N), at higher temperatures. These conditions allow for equilibration between the possible enolates, ultimately favoring the formation of the more substituted, thermodynamically more stable silyl enol ether.

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Thermodynamic Enolate Trapping"
```

## Quantitative Data for Silyl Enol Ether Formation

Ketone	Base	Solvent	Temperature (°C)	Trapping Agent	Product	Ratio (Kinetic:Thermodynamic)	Yield (%)	Reference
2-Methylcyclohexanone	LDA	DME	-78	TMSCl	2-Methyl-1-(trimethylsiloxy)cyclohex-1-ene	>99:<1	99	
2-Methylcyclohexanone	Et3N	DMF	100	TMSCl	6-Methyl-1-(trimethylsiloxy)cyclohex-1-ene	22:78	78	
Phenylacetone	LDA	THF	-78	TMSCl	(Z)-1-Phenyl-1-(trimethylsiloxy)prop-1-ene	>98:<2	~95	
Phenylacetone	Et3N	DMF	100	TMSCl	1-Phenyl-2-(trimethylsiloxy)prop-1-ene	<10:>90	~80	

# Experimental Protocol: Kinetic Silylation of 2-Methylcyclohexanone

## Materials:

- 2-Methylcyclohexanone
- Diisopropylamine, freshly distilled from CaH2
- n-Butyllithium (n-BuLi) in hexanes
- Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
- Trimethylsilyl chloride (TMSCl), freshly distilled
- Anhydrous diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO3) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO4)

## Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add freshly distilled diisopropylamine (1.1 eq) and dry THF.
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add n-BuLi in hexanes (1.05 eq) dropwise via syringe, maintaining the temperature below -70 °C.
- Stir the resulting LDA solution at -78 °C for 30 minutes.
- Add 2-methylcyclohexanone (1.0 eq) dropwise to the LDA solution, ensuring the temperature remains below -70 °C.

- Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
- Add freshly distilled TMSCl (1.2 eq) dropwise to the enolate solution at -78 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Quench the reaction by adding saturated aqueous NaHCO3 solution.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with saturated brine solution.
- Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude silyl enol ether.
- Purify the product by distillation or column chromatography on silica gel.

## Application Note 2: Trapping Enolates as Vinyl Triflates

Vinyl triflates are valuable synthetic intermediates, particularly in cross-coupling reactions. They are readily prepared by trapping enolates with a triflating agent, such as N-phenyl-bis(trifluoromethanesulfonimide) (Tf2NPh). This method offers a reliable way to generate a reactive handle for further functionalization.

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} caption: "Vinyl Triflate Synthesis Workflow"
```

## Quantitative Data for Vinyl Triflate Formation

Ketone	Base	Solvent	Temperature (°C)	Trapping Agent	Product	Yield (%)	Reference
β-Tetralone	KHMDS	THF	-78 to 0	Tf2NPh	3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate	93	[1]
2-Indanone	LDA	THF	-78 to 0	Tf2NPh	1H-Inden-2-yl trifluoromethanesulfonate	85	
Cyclopentanone	LDA	THF	-78 to 0	Tf2NPh	Cyclopent-1-en-1-yl trifluoromethanesulfonate	91	

## Experimental Protocol: Synthesis of 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate

### Materials:

- β-Tetralone
- Potassium bis(trimethylsilyl)amide (KHMDS)
- Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
- N-Phenyl-bis(trifluoromethanesulfonimide) (Tf2NPh)

- Saturated aqueous ammonium chloride (NH4Cl) solution
- Diethyl ether
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous sodium sulfate (Na2SO4)

Procedure:

- To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add  $\beta$ -tetralone (1.0 eq) and dry THF.
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Add a solution of KHMDS (1.05 eq) in THF dropwise to the ketone solution.
- Stir the reaction mixture at -78 °C for 1 hour.
- Add a solution of Tf2NPh (1.1 eq) in THF dropwise to the enolate solution at -78 °C.
- Allow the reaction to warm to room temperature and stir for 4 hours.
- Quench the reaction with saturated aqueous NH4Cl solution.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
- Filter and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the vinyl triflate.[\[1\]](#)

## Application Note 3: Trapping of $\alpha$ -Amino Enol Intermediates in a Multicomponent Reaction

Multicomponent reactions (MCRs) offer a highly efficient approach to complex molecule synthesis by combining three or more reactants in a single pot. A powerful strategy within

MCRs is the in-situ generation and trapping of a reactive intermediate. An example is the Rh(II)-catalyzed reaction of a 1-sulfonyl-1,2,3-triazole, an indole, and paraformaldehyde to generate  $\alpha$ -amino- $\beta$ -indole ketones. In this reaction, an  $\alpha$ -amino enol intermediate is generated and trapped by a vinylimine ion, diverting the reaction from a simple two-component pathway.

[2]

```
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Multicomponent Reaction"
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## Quantitative Data for the Synthesis of $\alpha$ -Amino- $\beta$ -indole Ketones

Triazole (R1)	Indole (R2)	Solvent	Temperat ure (°C)	Time (min)	Yield (%)	Referenc e
4-Ph	2-Me	Chlorobenz ene	140	15	85	[2]
4-Ph	2-Ph	Chlorobenz ene	140	20	78	[2]
4-(4-Br-Ph)	2-Me	Chlorobenz ene	140	15	82	[2]
4-(4-MeO- Ph)	2-Me	Chlorobenz ene	140	20	75	[2]
4-Me	2-Me	Chlorobenz ene	140	30	65	[2]

## Experimental Protocol: General Procedure for the Synthesis of $\alpha$ -Amino- $\beta$ -indole Ketones

### Materials:

- 1-Sulfonyl-1,2,3-triazole derivative
- Indole derivative
- Paraformaldehyde
- Rhodium(II) acetate dimer [Rh<sub>2</sub>(OAc)<sub>4</sub>]
- Chlorobenzene
- Standard laboratory glassware and purification supplies

### Procedure:

- To an oven-dried test tube, add the 1-sulfonyl-1,2,3-triazole (0.2 mmol, 1.0 eq), indole (1.0 mmol, 5.0 eq), paraformaldehyde (0.8 mmol, 4.0 eq), and Rh<sub>2</sub>(OAc)<sub>4</sub> (1.7 mg, 0.004 mmol,

0.02 eq).[2]

- Place the test tube under an air atmosphere.
- Add chlorobenzene (2.0 mL) to the test tube.
- Heat the reaction mixture at 140 °C with vigorous stirring for 15-30 minutes.
- Monitor the reaction progress by TLC.
- Upon completion, cool the mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the desired  $\alpha$ -amino- $\beta$ -indole ketone.[2]

## Conclusion

The ability to trap reactive enol intermediates is a fundamental tool in modern organic chemistry with significant implications for drug discovery and development. The protocols outlined in this document for the regioselective formation of silyl enol ethers, the synthesis of vinyl triflates, and the execution of a multicomponent reaction involving an enol intermediate provide a practical guide for researchers. The provided quantitative data and detailed experimental procedures serve as a valuable resource for the implementation of these powerful synthetic strategies. The continued development of novel methods for trapping and utilizing these versatile intermediates will undoubtedly lead to the discovery of new medicines and more efficient synthetic routes to complex molecular targets.

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## References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. A Rh(II)-catalyzed multicomponent reaction by trapping an  $\alpha$ -amino enol intermediate in a traditional two-component reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
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